molecular formula C17H17NO3 B4900242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzamide

Cat. No. B4900242
M. Wt: 283.32 g/mol
InChI Key: XDZRXTWLGGJKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzamide, commonly known as BDB, is a chemical compound that has been used for scientific research purposes. BDB is a benzodioxole derivative and has been found to have various biological effects.

Mechanism of Action

The mechanism of action of BDB is not fully understood. However, it has been found to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). BDB has also been found to inhibit the activity of monoamine oxidase A and B.
Biochemical and Physiological Effects
BDB has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. BDB has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been found to have a low LD50 value in rats, indicating that it is relatively safe to use in lab experiments. However, one limitation of using BDB is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For BDB research include the development of analogs with improved pharmacological properties and investigation of its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of BDB involves the reaction of 3,4-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of anhydrous aluminum chloride. The reaction yields BDB as a white crystalline solid with a melting point of 163-165°C.

Scientific Research Applications

BDB has been used in various scientific research studies due to its biological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. BDB has also been found to have antidepressant effects and to inhibit the reuptake of serotonin and norepinephrine.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-13(9-12(11)2)17(19)18-14-5-6-15-16(10-14)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZRXTWLGGJKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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